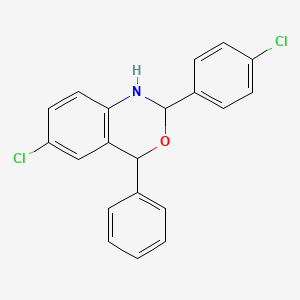![molecular formula C19H21NO6 B11682491 2-Methoxyethyl 4-{[(3,4-dimethoxyphenyl)carbonyl]amino}benzoate](/img/structure/B11682491.png)
2-Methoxyethyl 4-{[(3,4-dimethoxyphenyl)carbonyl]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4-{[(3,4-dimetoxi-fenil)carbonil]amino}benzoato de 2-metoxietilo es un compuesto químico con la fórmula molecular C20H23NO5. Este compuesto es conocido por su estructura única, que incluye un éster benzoato unido a un grupo metoxietilo y un grupo carbonilo dimetoxi-fenil. Se utiliza en diversas aplicaciones de investigación científica debido a sus interesantes propiedades químicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-{[(3,4-dimetoxi-fenil)carbonil]amino}benzoato de 2-metoxietilo normalmente implica la esterificación del ácido 4-aminobenzoico con 2-metoxiethanol, seguida de la acilación del éster resultante con cloruro de 3,4-dimetoxi-benzoílo. Las condiciones de reacción a menudo incluyen el uso de una base como piridina o trietilamina para neutralizar el subproducto de ácido clorhídrico y facilitar la reacción de acilación.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean métodos de purificación como la recristalización o la cromatografía para obtener el compuesto con alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
El 4-{[(3,4-dimetoxi-fenil)carbonil]amino}benzoato de 2-metoxietilo puede sufrir diversas reacciones químicas, incluidas:
Oxidación: Los grupos metoxi pueden oxidarse para formar los aldehídos o ácidos carboxílicos correspondientes.
Reducción: El grupo carbonilo puede reducirse a un alcohol.
Sustitución: Los grupos metoxi pueden sustituirse por otros grupos funcionales mediante reacciones de sustitución nucleófila.
Reactivos y condiciones comunes
Oxidación: Reactivos como permanganato de potasio (KMnO4) o trióxido de cromo (CrO3) en condiciones ácidas.
Reducción: Reactivos como hidruro de litio y aluminio (LiAlH4) o borohidruro de sodio (NaBH4).
Sustitución: Reactivos como hidruro de sodio (NaH) o tert-butóxido de potasio (KOtBu) en disolventes apróticos.
Principales productos
Oxidación: Formación de aldehídos o ácidos carboxílicos.
Reducción: Formación de alcoholes.
Sustitución: Formación de varios derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
El 4-{[(3,4-dimetoxi-fenil)carbonil]amino}benzoato de 2-metoxietilo se utiliza en varios campos de investigación científica:
Química: Como reactivo en síntesis orgánica y como bloque de construcción para moléculas más complejas.
Biología: En estudios que implican la inhibición de enzimas e interacciones proteicas.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del 4-{[(3,4-dimetoxi-fenil)carbonil]amino}benzoato de 2-metoxietilo implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede inhibir la actividad enzimática al unirse al sitio activo o a los sitios alostéricos, alterando así la función de la enzima. Además, puede interactuar con las vías celulares implicadas en la transducción de señales, lo que lleva a varios efectos biológicos.
Comparación Con Compuestos Similares
Compuestos similares
- 2-Methoxyethyl 4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate
- 2-Methoxyethyl 4-{[(4-methoxyphenoxy)acetyl]amino}benzoate
- 2-Methoxyethyl 4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoate
Unicidad
El 4-{[(3,4-dimetoxi-fenil)carbonil]amino}benzoato de 2-metoxietilo es único debido a la presencia de ambos grupos metoxi y dimetoxi-fenil, que confieren propiedades químicas y reactividad distintas. Esta singularidad lo hace valioso en aplicaciones de investigación específicas donde estas propiedades son ventajosas.
Propiedades
Fórmula molecular |
C19H21NO6 |
|---|---|
Peso molecular |
359.4 g/mol |
Nombre IUPAC |
2-methoxyethyl 4-[(3,4-dimethoxybenzoyl)amino]benzoate |
InChI |
InChI=1S/C19H21NO6/c1-23-10-11-26-19(22)13-4-7-15(8-5-13)20-18(21)14-6-9-16(24-2)17(12-14)25-3/h4-9,12H,10-11H2,1-3H3,(H,20,21) |
Clave InChI |
DFZNLJYYDCQJGJ-UHFFFAOYSA-N |
SMILES canónico |
COCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methyl-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B11682409.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide](/img/structure/B11682412.png)
![(5Z)-5-{[3-Chloro-5-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene}-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11682413.png)
![2-{[5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-naphthylmethylidene]acetohydrazide](/img/structure/B11682418.png)
![Propan-2-yl {[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate](/img/structure/B11682430.png)
![ethyl 4-(2,5-dimethyl-3-{(E)-[1-(3-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-pyrrol-1-yl)benzoate](/img/structure/B11682431.png)
![3-bromo-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11682434.png)
![Ethyl 5-[(4-fluorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B11682438.png)
![(2Z)-N-(3-chlorophenyl)-2-[(4-ethoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11682445.png)
![4-methyl-3-phenyl-N'-[(E)-1-(2-thienyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11682453.png)

![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B11682463.png)
![N'-[(E)-(2-bromophenyl)methylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11682469.png)
![3-Piperidino-5-(2-toluidino)-6H-anthra[1,9-CD]isoxazol-6-one](/img/structure/B11682485.png)
